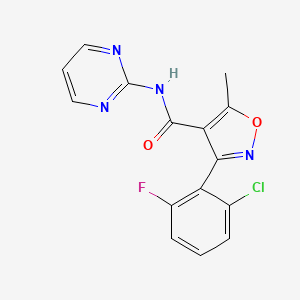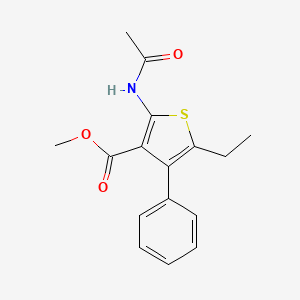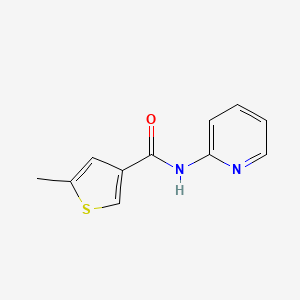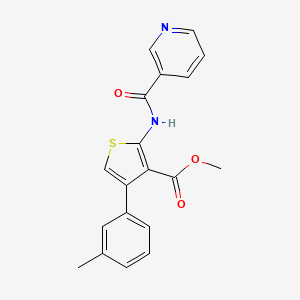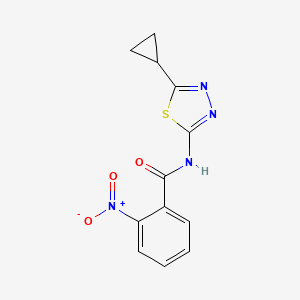
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using suitable reagents such as diazomethane or cyclopropylcarbinol.
Coupling with Nitrobenzamide: The final step involves the coupling of the cyclopropyl-thiadiazole intermediate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine derivative.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide
Comparison:
- Structural Differences: While these compounds share the thiadiazole ring and cyclopropyl group, they differ in the substituents attached to the thiadiazole ring.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.
- Chemical Properties: Differences in substituents can also affect the chemical properties such as solubility, stability, and reactivity.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-10(8-3-1-2-4-9(8)16(18)19)13-12-15-14-11(20-12)7-5-6-7/h1-4,7H,5-6H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCBFVBCJUVLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-fluorophenyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B3595628.png)
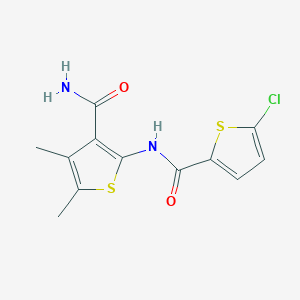
![N-Methyl-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B3595639.png)
![methyl (4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)carbamate](/img/structure/B3595644.png)
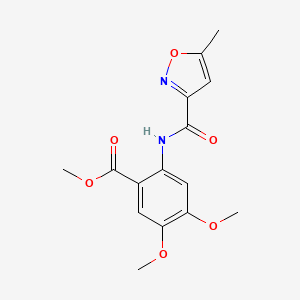
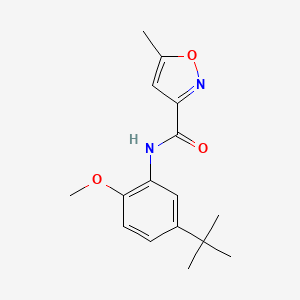
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3595668.png)
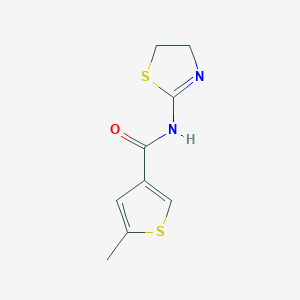
![N-[(2-methoxyphenyl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B3595687.png)
![5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B3595702.png)
